(1E,3Z)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol
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Overview
Description
The compound (1E,3Z)-1-{[1,1’-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol is a complex organic molecule characterized by its biphenyl structure and multiple methoxyimino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3Z)-1-{[1,1’-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol typically involves multi-step organic reactions. The initial step often includes the formation of the biphenyl core, followed by the introduction of methoxyimino groups through condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(1E,3Z)-1-{[1,1’-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methoxyimino groups to amines.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature and solvent playing critical roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction can produce biphenyl amines.
Scientific Research Applications
Chemistry
In chemistry, (1E,3Z)-1-{[1,1’-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its methoxyimino groups make it a useful tool for investigating biochemical processes.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, (1E,3Z)-1-{[1,1’-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1E,3Z)-1-{[1,1’-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyimino groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives with different functional groups, such as:
- 4-biphenylcarboxylic acid
- 4-biphenylmethanol
- 4-biphenylamine
Uniqueness
What sets (1E,3Z)-1-{[1,1’-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol
Properties
Molecular Formula |
C18H18N2O3 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(E)-3-(methoxyamino)-2-[(Z)-methoxyiminomethyl]-1-(4-phenylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18N2O3/c1-22-19-12-17(13-20-23-2)18(21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13,19H,1-2H3/b17-12+,20-13- |
InChI Key |
HTHJTMCUAPISFM-CKDUKDRZSA-N |
Isomeric SMILES |
CON/C=C(\C=N/OC)/C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CONC=C(C=NOC)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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